molecular formula C31H32N8O5.5HCl B1191894 Pyridostatin pentahydrochloride

Pyridostatin pentahydrochloride

Cat. No. B1191894
M. Wt: 778.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Binds and stabilizes G-quadruplexes, inducing DNA damage and cell cycle arrest (Kd = 490 nM);  targets the proto-oncogene Src, reducing Src protein abundance and Src-dependent motility in human breast cancer cells. Also targets telomeric G-quadruplexes, inducing telomerase dysfunction. Activates the DNA-dependent protein kinase catalytic sunbunit (DNA-PKcs).

Scientific Research Applications

DNA Damage and Gene Expression Modulation

Pyridostatin pentahydrochloride, a G-quadruplex interacting drug, promotes growth arrest in human cancer cells by inducing DNA damage. This damage is replication- and transcription-dependent. Pyridostatin targets gene bodies containing clusters of sequences capable of G-quadruplex formation, which consequently modulates the expression of these genes. Notably, it has been shown to reduce SRC protein levels and SRC-dependent cellular motility in human breast cancer cells, validating SRC as a target (Rodriguez et al., 2012).

Molecular Recognition and Selectivity

Pyridostatin has a high specificity for RNA over DNA G-quadruplex structures, and its mechanism of action involves competing with telomere-associated proteins for binding. The specificity and binding modes of pyridostatin and its derivatives to telomeric G-quadruplex structures are a topic of research, with structural data providing insights into its selectivity (Rocca et al., 2017).

Anti-Cancer Applications

Pyridostatin selectively recognizes different forms of human telomeric G-quadruplex structures, contributing to its potential as a novel anti-cancer agent. Studies have shown its effectiveness in stabilizing intramolecular anti-parallel telomeric G-quadruplex and inducing cytotoxic effects in cancer cell lines (Wang et al., 2015).

G-Quadruplex Ligand and BRCA1/2-Deficient Tumors

Pyridostatin exhibits specific activity against BRCA1/2-deficient tumors, including patient-derived xenograft tumors with acquired PARP inhibitor resistance. It disrupts replication, leading to DNA double-stranded breaks, and triggers cGAS/STING-dependent innate immune responses in the absence of BRCA1 or BRCA2 (Groelly et al., 2022).

Single-Molecule Investigations

A single-molecule platform has been utilized to investigate interactions between G-quadruplexes and pyridostatin. This approach offers insights into the kinetic, thermodynamic, and mechanical properties of small-molecule binding to G-quadruplex structures, which are relevant to cancer treatment research (Koirala et al., 2011).

Complement Activation Inhibition

Pyridostatin has been identified as a novel complement inhibitor, demonstrating its ability to inhibit C5 convertases in the classical pathway of complement activation. This discovery expands the potential therapeutic applications of pyridostatin beyond its known role in cancer treatment (Zhang et al., 2018).

properties

Molecular Formula

C31H32N8O5.5HCl

Molecular Weight

778.94

synonyms

4-(2-Aminoethoxy)N2,N6-bis[(4-(2-aminoethoxy)-2-quinolinyl]-2,6-pyridinecarboxamide pentahydrochloride

Origin of Product

United States

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